Methyl 3,6-dichloropyridine-2-carboxylate

Physicochemical Properties Formulation Science Crystallization

Methyl 3,6-dichloropyridine-2-carboxylate (clopyralid-methyl) is the essential precursor to the auxin-mimic herbicide clopyralid. Its 3,6-dichloro substitution pattern delivers superior electrophilic reactivity for SNAr and Pd-catalyzed cross-coupling, while the methyl ester boosts lipophilicity (LogP ~2.6) for enhanced cuticle penetration in novel pro-herbicide formulations. Procuring this specific ester ensures the exact regio-chemistry required for downstream biological efficacy, unlike other dichloropyridine isomers or the free acid.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 1532-24-7
Cat. No. B074997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,6-dichloropyridine-2-carboxylate
CAS1532-24-7
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
InChIKeyHQTUEAOWLVWJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,6-dichloropyridine-2-carboxylate (CAS 1532-24-7): A Strategic Pyridine Intermediate for Agrochemical and Pharmaceutical Synthesis


Methyl 3,6-dichloropyridine-2-carboxylate (CAS 1532-24-7), also known as clopyralid-methyl, is a key halogenated pyridine derivative. It serves as a critical intermediate in the synthesis of the selective herbicide clopyralid [1] and other heterocyclic compounds. The molecule features a pyridine ring substituted with chlorine atoms at the 3- and 6-positions and a reactive methyl ester group at the 2-position, a structural motif that dictates its unique reactivity and physicochemical properties compared to other chloropyridine isomers or its free acid counterpart.

Methyl 3,6-dichloropyridine-2-carboxylate: Why In-Class Analogs Cannot Be Simply Interchanged


In the realm of pyridine carboxylates, the specific pattern of ring substitution is a primary determinant of both chemical reactivity and biological activity. The target compound's 3,6-dichloro substitution pattern imparts distinct electrophilic and nucleophilic character compared to other dichloropyridine isomers, such as the 2,6-dichloro analog . This directly impacts its suitability in cross-coupling reactions and its role as a pro-herbicide. Furthermore, the methyl ester functional group confers a significantly lower melting point and increased lipophilicity relative to the parent acid, clopyralid [1]. These differences in physical state, solubility, and reactivity mean that substituting with a related compound, like a different isomer or the free acid, would fundamentally alter the synthetic pathway, formulation requirements, or final product performance.

Quantitative Differentiation Guide for Methyl 3,6-dichloropyridine-2-carboxylate vs. Key Analogs


Melting Point Differentiation: Solid Form and Purification Advantages

Methyl 3,6-dichloropyridine-2-carboxylate exhibits a melting point of 53-54 °C [1], which is significantly lower than that of its parent acid, clopyralid (3,6-dichloropicolinic acid), which melts with decomposition at 151-152 °C [2]. This lower melting point and non-decomposing phase transition provide a distinct advantage for purification via recrystallization and for handling during formulation, as the compound is a solid at room temperature but melts at a moderate temperature.

Physicochemical Properties Formulation Science Crystallization

Lipophilicity Advantage: Enhanced Membrane Permeability for Agrochemical Activity

The methyl ester of 3,6-dichloropicolinic acid has a calculated partition coefficient (LogP) of approximately 1.70-2.18 [1], making it substantially more lipophilic than the free acid. While a direct experimental LogP for the free acid is not available, its high water solubility (e.g., 7.85 g/L at pH 5 ) and classification as a polar acid indicate a much lower LogP (predicted to be negative or near zero). This increased lipophilicity enhances the compound's ability to penetrate plant cuticles or biological membranes, a critical factor for its role as a pro-herbicide or in the development of systemic agrochemicals.

Lipophilicity ADME Herbicide Uptake

Structural Isomer Selectivity: Divergent Melting Behavior vs. 2,6-Dichloro Analog

The position of chlorine atoms on the pyridine ring is a critical determinant of physical properties. The target compound, methyl 3,6-dichloropyridine-2-carboxylate, has a melting point of 53-54 °C [1]. In contrast, its positional isomer, methyl 2,6-dichloropyridine-4-carboxylate, has a significantly higher melting point of 80-84 °C . This 30-degree difference underscores how the specific 3,6-dichloro-2-carboxylate arrangement results in a lower-melting solid, which can be a decisive factor in purification, storage, and formulation processes where a lower processing temperature is desired.

Isomerism Crystallinity Physical Properties

Optimal Application Scenarios for Methyl 3,6-dichloropyridine-2-carboxylate (1532-24-7)


Synthesis of the Selective Herbicide Clopyralid

Methyl 3,6-dichloropyridine-2-carboxylate is the direct synthetic precursor to the widely used selective herbicide clopyralid (3,6-dichloropicolinic acid) [1]. The ester is hydrolyzed to the active free acid. Its use is non-negotiable in this pathway, as it provides the exact substitution pattern required for the herbicide's biological activity. Procuring this specific ester ensures the correct stereoelectronic properties for subsequent reactions and final product efficacy.

Agrochemical Pro-Herbicide Formulation Development

Due to its enhanced lipophilicity (LogP ~1.7-2.2) compared to the free acid [1], the methyl ester can be used as a pro-herbicide. This property improves its formulation into emulsifiable concentrates and enhances its ability to penetrate plant cuticles, potentially leading to improved uptake and efficacy. Researchers developing novel delivery systems for auxin-mimic herbicides should prioritize this ester for its favorable physicochemical profile over the free acid.

Building Block for Heterocyclic Synthesis via Cross-Coupling

The 3,6-dichloro substitution pattern on the pyridine ring, combined with the reactive ester group, makes this compound a versatile electrophilic building block. It is suitable for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. Its distinct reactivity profile, which differs from other dichloropyridine isomers due to the electron-withdrawing effects of the ester and ring nitrogen, makes it a specific and valuable starting material for constructing complex heterocyclic scaffolds in medicinal chemistry and crop protection research.

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